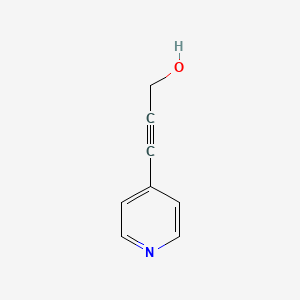

3-(4-Pyridyl)-2-propyn-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Pyridyl)-2-propyn-1-ol, also known as 3-Pyridyl-2-propyn-1-ol, is an organic compound that is used in a variety of scientific applications. It is a colorless liquid with a strong odor, and is soluble in ethanol and other organic solvents. 3-Pyridyl-2-propyn-1-ol is a versatile compound that can be used in synthesis, biochemistry, and pharmacology.

Applications De Recherche Scientifique

Synthesis of Bipyridine Derivatives

3-(4-Pyridyl)-2-propyn-1-ol can be used as a starting material or precursor for the synthesis of bipyridine derivatives . Bipyridine and related compounds are valuable substances used in various applications such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .

Pharmacological Applications

The compound can be used in the decarboxylative cross-coupling of both 3-pyridyl and 4-pyridyl carboxylates with aryl bromides, allowing the synthesis of 3- or 4-arylpyridines of interest to pharmacological applications .

Catalyst Regeneration

In certain reactions, 3-(4-Pyridyl)-2-propyn-1-ol can be involved in the in situ regeneration of the reductive Pd 0 (dppf) active species . It functions as a reducing agent, and is converted to 3-pentanone .

Metal Organic Frameworks (MOFs)

3-(4-Pyridyl)-2-propyn-1-ol can be used in the synthesis of Metal Organic Frameworks (MOFs) with uni-, di-, and tri-nuclear Cd(II) SBU . These MOFs have potential applications in gas storage, separation, catalysis, and magnetic and optical devices .

Luminescent Properties

The compound can be used in the synthesis of materials with strong luminescent emission at room temperature in the solid state . This makes it valuable for the development of optical devices .

Antioxidant Research

3-(4-Pyridyl)-2-propyn-1-ol has unique properties that have led to investigations into its potential as an antioxidant . This makes it valuable for studying oxidative stress and related processes .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to possess significant pharmacological activities, including anti-inflammatory, analgesic, and anti-pyretic effects . These activities suggest that the compound may interact with enzymes or receptors involved in inflammation and pain signaling pathways.

Mode of Action

It can be inferred from related compounds that it may interact with its targets to modulate their activity, leading to changes in cellular signaling pathways

Biochemical Pathways

Based on the reported activities of related compounds, it can be inferred that the compound may affect pathways related to inflammation, pain signaling, and possibly others

Pharmacokinetics

A study on a similar compound, 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione, showed non-linear pharmacokinetics, suggesting that the metabolism of the compound may be saturable

Result of Action

Based on the reported activities of related compounds, it can be inferred that the compound may have anti-inflammatory, analgesic, and possibly other effects

Propriétés

IUPAC Name |

3-pyridin-4-ylprop-2-yn-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c10-7-1-2-8-3-5-9-6-4-8/h3-6,10H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYFHTILWEGBMKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C#CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Pyridyl)-2-propyn-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2817369.png)

![1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B2817370.png)

![2-[[4-(Difluoromethyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]ethyl-ethylcyanamide](/img/structure/B2817375.png)